molecular formula C12H13N3 B215345 N~4~-methyl-N~4~-phenyl-3,4-pyridinediamine

N~4~-methyl-N~4~-phenyl-3,4-pyridinediamine

Cat. No.: B215345
M. Wt: 199.25 g/mol
InChI Key: WZJGJQFRGIFZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-Methyl-N’-phenylpyridine-3,4-diamine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a methyl group and a phenyl group at the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methyl-N’-phenylpyridine-3,4-diamine typically involves the reaction of pyridine-3,4-diamine with methylating and phenylating agents. One common method includes the use of methyl iodide and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N’-Methyl-N’-phenylpyridine-3,4-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-N’-phenylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with various nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: N-oxides of N’-Methyl-N’-phenylpyridine-3,4-diamine

    Reduction: Reduced amine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

N’-Methyl-N’-phenylpyridine-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-Methyl-N’-phenylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylpyridine-3,4-diamine
  • N-Phenylpyridine-3,4-diamine
  • N-Methyl-N-phenylpyridine-2,3-diamine

Uniqueness

N’-Methyl-N’-phenylpyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups at the nitrogen atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-N-methyl-4-N-phenylpyridine-3,4-diamine

InChI

InChI=1S/C12H13N3/c1-15(10-5-3-2-4-6-10)12-7-8-14-9-11(12)13/h2-9H,13H2,1H3

InChI Key

WZJGJQFRGIFZNC-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=C(C=NC=C2)N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=NC=C2)N

Origin of Product

United States

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